molecular formula C26H19N3O3S B14091846 2-[6-(Propan-2-yl)-1,3-benzothiazol-2-yl]-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[6-(Propan-2-yl)-1,3-benzothiazol-2-yl]-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14091846
M. Wt: 453.5 g/mol
InChI Key: TWZSNJLPYISGET-UHFFFAOYSA-N
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Description

2-[6-(Propan-2-yl)-1,3-benzothiazol-2-yl]-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique structure combining benzothiazole, pyridine, and chromeno-pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Propan-2-yl)-1,3-benzothiazol-2-yl]-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyridine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include bromine, chloropyridine, and palladium catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[6-(Propan-2-yl)-1,3-benzothiazol-2-yl]-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and benzothiazole rings.

Common Reagents and Conditions

Common reagents include bromine, chloropyridine, and palladium catalysts for coupling reactions. Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are also used .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[6-(Propan-2-yl)-1,3-benzothiazol-2-yl]-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(Propan-2-yl)-1,3-benzothiazol-2-yl]-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(Propan-2-yl)-1,3-benzothiazol-2-yl]-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of three distinct moieties, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C26H19N3O3S

Molecular Weight

453.5 g/mol

IUPAC Name

2-(6-propan-2-yl-1,3-benzothiazol-2-yl)-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H19N3O3S/c1-14(2)15-9-10-18-20(12-15)33-26(28-18)29-22(16-6-5-11-27-13-16)21-23(30)17-7-3-4-8-19(17)32-24(21)25(29)31/h3-14,22H,1-2H3

InChI Key

TWZSNJLPYISGET-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)N3C(C4=C(C3=O)OC5=CC=CC=C5C4=O)C6=CN=CC=C6

Origin of Product

United States

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